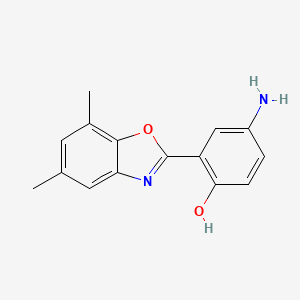

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol

Description

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol is a heterocyclic phenolic compound characterized by a benzooxazole core substituted with methyl groups at the 5- and 7-positions and an amino group at the para-position of the phenol ring. The benzooxazole moiety imparts electron-withdrawing properties, while the amino group introduces electron-donating effects, creating a push-pull electronic structure.

Properties

IUPAC Name |

4-amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-5-9(2)14-12(6-8)17-15(19-14)11-7-10(16)3-4-13(11)18/h3-7,18H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNKCCNSFCFLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12N2O2

- Molecular Weight : 226.25 g/mol

- CAS Number : 62129-02-6

Research indicates that compounds similar to this compound exhibit various biological activities primarily through:

- Kinase Inhibition : These compounds have been identified as potential inhibitors of specific kinases, which are crucial in signaling pathways related to cancer and other diseases .

- Antioxidant Activity : The presence of the amino and phenolic groups contributes to its ability to scavenge free radicals, potentially reducing oxidative stress .

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses, which can be beneficial in treating chronic inflammatory diseases .

Anticancer Activity

Studies have demonstrated that benzoxazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

- A study highlighted the effectiveness of certain benzoxazole derivatives in reducing tumor growth in xenograft models .

- The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.

Neuroprotective Effects

Research has indicated that similar compounds may protect against neurodegenerative diseases by:

- Inhibiting acetylcholinesterase, an enzyme associated with neurodegeneration .

- Reducing lipid accumulation in neuronal cells, which is crucial for maintaining cellular health.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Demonstrated significant reduction in cell viability in breast cancer cell lines upon treatment with 4-amino derivatives. |

| Study 2 | Investigate neuroprotective effects | Showed that the compound reduced oxidative stress markers in neuronal cell cultures. |

| Study 3 | Assess anti-inflammatory activity | Found that the compound inhibited pro-inflammatory cytokine production in vitro. |

Scientific Research Applications

Unfortunately, the available search results provide very limited information specifically on the applications of the compound "4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol." However, based on the search results, here's what can be gathered:

1. Basic Identification and Properties:

- Chemical Identity The compound is also known as this compound .

- Formula and Molecular Weight It has the molecular formula C15H14N2O2 and a molecular weight of 254.28 .

2. Potential Research Area

- Proteomics Research Santa Cruz Biotechnology sells this compound as a biochemical for proteomics research .

3. Benzoxazole Derivatives Research

- Benzoxazoles Synthesis Benzoxazoles can be synthesized using 2-aminophenol with other substrates like aldehydes . A magnetic solid acid nanocatalyst has been used for benzoxazole synthesis using 2-aminophenol and aldehyde in water under reflux conditions .

4. Lead Optimization Studies

- Benzoxazolone Carboxamides Benzoxazolone carboxamides have been studied for lead optimization .

- Acid Ceramidase Inhibitors These compounds can be used as inhibitors of acid ceramidase, which regulates sphingolipid metabolism . They have shown target engagement in animal models of neuropathic lysosomal storage diseases .

- hAC IC50's Compounds with an aza-group insertion in the phenyl ring of the benzoxazolone moiety have resulted in potent compounds with hAC IC50’s of 6 .

5. Related Compounds

- 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol PubChem has a record for a similar compound, 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol .

Limitations and Further Research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include derivatives with variations in the heterocyclic ring (benzothiazole vs. benzooxazole) and substituent patterns. Key comparisons are outlined below:

Electronic and Photophysical Properties

- ABAH (Benzothiazole Derivative): The benzothiazole core in ABAH exhibits stronger electron-withdrawing effects compared to benzooxazole, leading to a redshifted fluorescence emission. ABAH’s ESIPT (excited-state intramolecular proton transfer) capability enables ratiometric sensing of peroxynitrite and thiols, with a Stokes shift >150 nm .

Acidity and Solubility

- Phenolic Proton Acidity: The pKa of the phenolic hydroxyl group in this compound is expected to be lower than that of unsubstituted phenol (pKa ~10) due to electron-withdrawing effects from the benzooxazole ring. This contrasts with benzothiazole-azo derivatives (e.g., compounds in ), where azo groups further reduce pKa to ~7–8, enhancing solubility in alkaline media.

- Amino Group Basicity: The amino group’s basicity is influenced by adjacent substituents. In diethylamino-substituted phenols (e.g., ), the amino group’s pKa increases, favoring protonation in physiological environments.

Table 1: Key Properties of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.